REACTION_CXSMILES
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[NH2:1][C:2]1[C:3]([NH2:9])=[C:4](C)[CH:5]=[CH:6][CH:7]=1.[CH:10]([CH:12]=O)=O.S(=O)(O)[O-].[Na+].[C:19](=O)([O-])[O-].[K+].[K+]>O>[CH3:19][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][CH:6]=1)[NH:1][CH2:12][CH2:10][NH:9]2 |f:2.3,4.5.6|
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Name
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|
Quantity
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12.2 g
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Type
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reactant
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Smiles
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NC=1C(=C(C=CC1)C)N
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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C(=O)C=O
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Name
|
|
Quantity
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21.5 g
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Type
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reactant
|
Smiles
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S([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
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Smiles
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O
|
Name
|
|
Quantity
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15 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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3,4-diaminotoluene was purified by sublimation
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Type
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EXTRACTION
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Details
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The product, 6-methylquinoxaline, was extracted with dichloromethane
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Type
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DISTILLATION
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Details
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purified by distillation
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Type
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CUSTOM
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Details
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was hydrogenated at 60 psi, 50° C. with PtO2 catalyst in ethanol
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Name
|
|
Type
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product
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Smiles
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CC=1C=C2NCCNC2=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |